molecular formula C19H16N2O3 B12461714 N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 27896-87-3

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12461714
CAS No.: 27896-87-3
M. Wt: 320.3 g/mol
InChI Key: FUTFEVZXFIOCND-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[2-(Acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide (CAS: 5254-41-1) is a naphthalene-derived carboxamide with a hydroxyl group at position 1 and a carboxamide group at position 2 of the naphthalene ring. The compound features a 2-(acetylamino)phenyl substituent linked via an ethyl group to the carboxamide nitrogen (Figure 1). Its molecular formula is C₂₁H₂₀N₂O₃, with a molecular weight of 348.40 g/mol .

Properties

CAS No.

27896-87-3

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2-acetamidophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-12(22)20-16-8-4-5-9-17(16)21-19(24)15-11-10-13-6-2-3-7-14(13)18(15)23/h2-11,23H,1H3,(H,20,22)(H,21,24)

InChI Key

FUTFEVZXFIOCND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 2-naphthol with 2-acetylaminobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups on the phenyl ring, naphthalene ring substitution patterns, or side-chain modifications. Below is a detailed comparison based on available

Structural Analogs in Antimicrobial Studies

N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1)
  • Structure : Features a chloro group at the 2-position of the phenyl ring and a reversed substitution pattern on the naphthalene ring (hydroxyl at position 2, carboxamide at position 1).
  • Activity : Exhibits antimycobacterial activity (MIC = 8–16 µM against Mycobacterium tuberculosis) with low cytotoxicity (IC₅₀ > 30 µM in human hepatocytes) .
  • Molecular Weight : 313.73 g/mol.
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 2)
  • Structure : Contains a nitro group at the 2-position of the phenyl ring and the same naphthalene substitution as Compound 1.
  • Activity : Shows broad-spectrum antibacterial activity (MIC = 4–8 µM against Staphylococcus aureus) but slightly higher cytotoxicity (IC₅₀ = 25 µM) .
  • Molecular Weight : 324.30 g/mol.
Key Differences from the Target Compound
  • Substitution Pattern : The target compound’s hydroxyl and carboxamide groups are at positions 1 and 2 of the naphthalene ring, whereas Compounds 1 and 2 have these groups reversed.

Analogs with Modified Side Chains

N-[2-(Dimethylamino)ethyl]-1-hydroxynaphthalene-2-carboxamide
  • Structure: Replaces the phenyl-ethyl side chain with a dimethylaminoethyl group.
N-(4-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS: 82382-57-8)
  • Structure : Contains a 4-ethylphenyl group and hydroxyl at position 3 of naphthalene.

Functional Group Impact on Bioactivity

Compound Substituent Naphthalene Substitution Antimicrobial Activity Cytotoxicity
Target Compound 2-Acetylamino phenyl 1-OH, 2-carboxamide Not reported Not reported
Compound 1 2-Chlorophenyl 2-OH, 1-carboxamide MIC = 8–16 µM (TB) IC₅₀ > 30 µM
Compound 2 2-Nitrophenyl 2-OH, 1-carboxamide MIC = 4–8 µM (S. aureus) IC₅₀ = 25 µM

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency but may increase cytotoxicity.
  • The target compound’s acetylamino group could improve solubility or reduce toxicity compared to nitro or chloro analogs, though experimental validation is needed .

Biological Activity

N-[2-(Acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide, also known as a derivative of hydroxynaphthalene carboxamide, has garnered attention in recent research due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Profile

  • IUPAC Name : N-(4-acetamidophenyl)-4-[(5-carbamoyl-2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide
  • Molecular Formula : C26H20ClN5O4
  • Molecular Weight : 501.93 g/mol
  • CAS Number : 12236-64-5

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. Its mechanism appears to involve:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting the release of cytochrome c, which is crucial for the apoptotic pathway .
  • Cell Cycle Arrest : Studies have demonstrated that this compound can cause cell cycle arrest in the G1 phase, leading to reduced cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the compound's ability to induce cell death, suggesting oxidative stress as a contributing factor to its anticancer activity .

Anticancer Activity

A study focused on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, including this compound, revealed promising results:

Cell Line Compound Concentration (µM) LC50 (µM) Effect Observed
MCF-78.78Significant apoptosis and reduced viability
THP-1VariesInduction of apoptosis and cell cycle arrest

The compound exhibited a strong effect on MCF-7 cells with an LC50 value indicating effective cytotoxicity .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Case Study on Anticancer Effects : A study involving salicylanilide derivatives demonstrated that specific substitutions on the naphthalene ring could significantly enhance antiproliferative effects against cancer cell lines .
  • Antimycobacterial Activity : Other derivatives have been noted for their antimycobacterial properties, indicating a broad spectrum of biological activity within this chemical class .

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